molecular formula C8H11NO2 B6146404 4-(2-oxoethyl)oxane-4-carbonitrile CAS No. 2138530-73-9

4-(2-oxoethyl)oxane-4-carbonitrile

Cat. No. B6146404
CAS RN: 2138530-73-9
M. Wt: 153.2
InChI Key:
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Description

4-(2-oxoethyl)oxane-4-carbonitrile, or 4-OEC, is a versatile synthetic intermediate and building block used in the synthesis of a variety of compounds. It is a colorless liquid with a boiling point of 91-92°C and a melting point of -20°C. 4-OEC is a highly reactive compound, with applications ranging from pharmaceuticals to materials science.

Scientific Research Applications

4-OEC is a valuable intermediate for a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of polymers and other materials. Additionally, 4-OEC is used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of nucleoside analogues.

Mechanism of Action

4-OEC is a highly reactive compound, and its reactivity is due to its ability to form strong hydrogen bonds. This reactivity allows it to serve as an efficient building block for the synthesis of a variety of compounds. Additionally, 4-OEC can be used to form a variety of different types of bonds, including C-C, C-O, and C-N bonds.
Biochemical and Physiological Effects
Due to its reactivity, 4-OEC can be used to synthesize a variety of compounds with a range of biochemical and physiological effects. For example, 4-OEC has been used to synthesize a variety of compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 4-OEC can be used to synthesize compounds that can modulate enzyme activity, as well as compounds that can affect the nervous system.

Advantages and Limitations for Lab Experiments

4-OEC is a highly reactive compound and is therefore well-suited for use in lab experiments. Its reactivity allows it to be used in a variety of synthetic reactions, and its high yield makes it an efficient building block for a variety of compounds. Additionally, 4-OEC is relatively inexpensive and easy to obtain. However, 4-OEC is also a highly toxic compound and should be handled with care.

Future Directions

The potential future directions for 4-OEC are vast. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, polymers, and materials. Additionally, 4-OEC can be used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of nucleoside analogues. Finally, 4-OEC can be used to synthesize a variety of compounds with a range of biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and anti-bacterial compounds.

Synthesis Methods

4-OEC is synthesized via a two-step process. The first step involves the reaction of ethyl chloroformate with an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting intermediate with acetonitrile. This two-step process yields 4-OEC in a high yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-oxoethyl)oxane-4-carbonitrile involves the reaction of 4-hydroxybutyronitrile with ethyl chloroformate to form 4-(chloroformate)butyronitrile, which is then reacted with sodium ethoxide to form the desired product.", "Starting Materials": [ "4-hydroxybutyronitrile", "ethyl chloroformate", "sodium ethoxide" ], "Reaction": [ "Step 1: 4-hydroxybutyronitrile is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 4-(chloroformate)butyronitrile.", "Step 2: The resulting 4-(chloroformate)butyronitrile is then reacted with sodium ethoxide in ethanol to form 4-(2-oxoethyl)oxane-4-carbonitrile.", "Overall reaction: 4-hydroxybutyronitrile + ethyl chloroformate + sodium ethoxide → 4-(2-oxoethyl)oxane-4-carbonitrile + sodium chloride + ethanol" ] }

CAS RN

2138530-73-9

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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